2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11(7-18-12(20)3-4-13(18)21)17-14-16-10(8-22-14)9-2-1-5-15-6-9/h1-2,5-6,8H,3-4,7H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQDYQHHAMUDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Thiazole Ring Formation: The thiazole ring is synthesized through a condensation reaction between a thioamide and an α-haloketone.
Coupling Reactions: The final step involves coupling the pyrrolidinone and thiazole intermediates with a pyridine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide-Linked Heterocyclic Compounds
Key Observations :
- The dioxopyrrolidinyl group in the target compound introduces a cyclic amide, enhancing polarity compared to morpholine (4d) or piperazine (5k) substituents.
- Pyridin-3-yl thiazole cores are common across analogs, but the absence of imidazo[2,1-b]thiazole (5k) or coumarin (13) alters electronic properties and steric bulk.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Yield : The target’s synthetic pathway may face challenges due to the dioxopyrrolidinyl group’s reactivity, contrasting with higher yields (64–78%) in analogs with stable substituents (e.g., 5k, 13) .
- Melting Points : Thiazole-coumarin hybrids (13: 216–220°C) exhibit higher melting points than pyridine-imidazo[2,1-b]thiazoles (5k: 92–94°C), likely due to stronger intermolecular interactions from coumarin’s planar structure .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 340.42 g/mol. Its structural components include a pyrrolidine ring, a thiazole moiety, and a pyridine group, which may contribute to its diverse biological effects.
Research indicates that compounds similar to this one exhibit various mechanisms of action:
- Anticonvulsant Activity : Studies have shown that derivatives of 2,5-dioxopyrrolidin can effectively inhibit seizures in animal models. For instance, certain derivatives demonstrated significant protective effects in the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure models, suggesting potential use in epilepsy treatment .
- Antidepressant Effects : Some related compounds have been reported to exhibit antidepressant-like effects in animal models, influencing locomotor activity without significantly altering it. This suggests a targeted mechanism that may enhance mood without causing hyperactivity .
- Antinociceptive Properties : The compound has shown promise in pain management through its antinociceptive effects in formalin-induced pain models. This indicates potential applications in treating neuropathic pain .
Table 1: Summary of Biological Activities
Case Studies
- Anticonvulsant Study : A study conducted on a series of pyrrolidine derivatives indicated that specific modifications to the structure led to enhanced anticonvulsant activity. For example, the presence of a thiazole ring was critical for maintaining potency against seizures induced by PTZ .
- Behavioral Analysis : In behavioral tests assessing antidepressant activity, compounds similar to the target compound were evaluated for their effects on motor activity and mood enhancement in mice. Results indicated that these compounds could effectively reduce depressive-like behaviors without increasing hyperactivity, highlighting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
